molecular formula C14H12N2O4S B2839211 methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate CAS No. 860612-16-4

methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate

Cat. No.: B2839211
CAS No.: 860612-16-4
M. Wt: 304.32
InChI Key: KBOZIZWZKKRHQF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate is a complex organic compound featuring an indole core, a cyano group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to various biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The cyano group and methanesulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The indole core is crucial for binding to specific sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate: Similar in structure but with variations in the substituents on the indole core.

    Indole-3-carboxylates: Compounds with similar indole cores but different ester groups.

    Cyanoindoles: Compounds featuring a cyano group on the indole core.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano and methanesulfonyl groups makes it particularly versatile in synthetic and biological applications.

This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[(E)-2-cyano-2-methylsulfonylethenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-14(17)13-11(7-9(8-15)21(2,18)19)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZIZWZKKRHQF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.